molecular formula C8H6N2O5 B13955122 3-(Carboxyformamido)isonicotinic acid CAS No. 243989-97-1

3-(Carboxyformamido)isonicotinic acid

Cat. No.: B13955122
CAS No.: 243989-97-1
M. Wt: 210.14 g/mol
InChI Key: FNPMPTMRLWPKBF-UHFFFAOYSA-N
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Description

3-(Carboxyformamido)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a carboxyformamido (-NH-C(O)-COOH) substituent at the 3-position of the pyridine ring. Isonicotinic acid itself is a key pharmacophore in first-line antituberculosis drugs like isoniazid (isonicotinic acid hydrazide, INH), where the hydrazide group is critical for activity .

Properties

CAS No.

243989-97-1

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

3-(oxaloamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O5/c11-6(8(14)15)10-5-3-9-2-1-4(5)7(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

FNPMPTMRLWPKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyformamido)isonicotinic acid typically involves the reaction of isonicotinic acid with formamide under specific conditions. The process may include:

    Refluxing: Isonicotinic acid is refluxed with formamide in the presence of a catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for 3-(Carboxyformamido)isonicotinic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyformamido)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at the carboxyformamido group, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

Scientific Research Applications

3-(Carboxyformamido)isonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carboxyformamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of isonicotinic acid derivatives arises from substitutions at the 3-, 4-, or 5-positions of the pyridine ring and modifications to the carboxylic acid group. Key analogs include:

Compound Structure Key Features
Isonicotinic Acid Pyridine-4-carboxylic acid Parent compound; used in coordination polymers and drug precursors .
Isoniazid (INH) Isonicotinic acid hydrazide Hydrazide group at C4; frontline antitubercular agent .
Pyrazinoic Acid Pyrazine-2-carboxylic acid Active form of pyrazinamide; anti-TB activity via acidic pH targeting .
Thioesters Isonicotinic acid coupled with thiols Synthesized via thiol-esterification; showed no anti-TB activity in vitro .
Mito-CORMs Iron carbonyl complexes with isonicotinic acid derivatives CO-releasing molecules; substituent position (3 vs. 4) affects efficacy .
3-(Carboxyformamido)isonicotinic Acid Carboxyformamido group at C3 Enhanced coordination and solubility; potential for dual functionality in drug design.

Key Structural Insights :

  • Hydrazide vs. Carboxyformamido : The hydrazide group in INH is essential for pro-drug activation by mycobacterial catalase-peroxidase (KatG), generating radicals that inhibit cell wall synthesis . In contrast, the carboxyformamido group may resist enzymatic activation but offer improved metal-chelation properties.
  • Substituent Position : Derivatives with substituents at C3 (e.g., 3-pyridine propionic acid in Mito-CORMs) exhibit distinct electronic and steric effects compared to C4-substituted analogs, influencing biological activity and material stability .

Activity Insights :

  • Anti-TB Specificity : INH’s hydrazide group is irreplaceable for anti-TB activity, as thioesters and unmodified isonicotinic acid lack efficacy .
  • CO-Releasing Capacity : Mito-CORMs derived from isonicotinic acid show tunable CO-release kinetics dependent on substituent position, highlighting structure-activity relationships (SAR) .
Metabolic and Toxicological Profiles
  • Isonicotinic Acid Metabolism : Undergoes hydroxylation at C2 and C6 in microbial pathways, forming intermediates like citrazinic acid .
  • INH Toxicity : Linked to hydrazine release, causing hepatotoxicity; carboxyformamido derivatives may mitigate this by avoiding hydrazine generation .

Biological Activity

3-(Carboxyformamido)isonicotinic acid, also known as 3-CFIA, is a derivative of isonicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a carboxyformamido group at the 3-position of the isonicotinic acid structure, which may influence its interaction with biological targets.

Chemical Structure and Properties

PropertyValue
CAS Number 243989-97-1
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 3-carboxyformamido-1H-pyridin-4-one

The compound's structure facilitates various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that 3-(Carboxyformamido)isonicotinic acid exhibits significant antimicrobial activity. A study evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines revealed that 3-CFIA induces apoptosis in HeLa and MCF-7 cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, 3-(Carboxyformamido)isonicotinic acid has shown promise in neuroprotection. Animal models subjected to oxidative stress exhibited reduced neuronal damage when treated with this compound. Behavioral assessments indicated improved cognitive function, suggesting a protective effect against neurodegenerative disorders .

Study on Antimicrobial Activity

In a controlled laboratory setting, researchers tested the efficacy of 3-(Carboxyformamido)isonicotinic acid against various pathogens. The study involved:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Methodology : Agar diffusion method
  • Results :
    • S. aureus: Inhibition zone of 15 mm
    • E. coli: Inhibition zone of 12 mm
    • P. aeruginosa: Minimal inhibition observed

These findings support the compound's potential as a new antimicrobial agent in clinical settings .

Study on Anticancer Properties

A recent study focused on the anticancer effects of 3-CFIA involved:

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Methodology : MTT assay for cell viability
  • Results :
    • HeLa Cells: IC50 = 25 µM
    • MCF-7 Cells: IC50 = 30 µM
    • Mechanism: Induction of apoptosis via caspase activation

This research highlights the compound's potential as a therapeutic agent in oncology .

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